Cas no 382-82-1 (Piperidinium,2-[[2-(diethylmethylammonio)ethoxy]carbonyl]-1,1,6-trimethyl-, iodide (1:2))

Piperidinium,2-[[2-(diethylmethylammonio)ethoxy]carbonyl]-1,1,6-trimethyl-, iodide (1:2) structure
382-82-1 structure
Product Name:Piperidinium,2-[[2-(diethylmethylammonio)ethoxy]carbonyl]-1,1,6-trimethyl-, iodide (1:2)
CAS No:382-82-1
MF:C16H34I2N2O2
MW:540.262309551239
CID:308001
PubChem ID:71497
Update Time:2025-04-19

Piperidinium,2-[[2-(diethylmethylammonio)ethoxy]carbonyl]-1,1,6-trimethyl-, iodide (1:2) Chemical and Physical Properties

Names and Identifiers

    • Piperidinium,2-[[2-(diethylmethylammonio)ethoxy]carbonyl]-1,1,6-trimethyl-, iodide (1:2)
    • DICOLINIUM IODIDE, WHO STANDARD
    • diethyl-methyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium,diiodide
    • Dicolin
    • Dicoline
    • Dicolinii iodicum
    • Dicolinium iodide
    • Dicolinum
    • Dikolin
    • Dikoline
    • Iodure de dicolinium
    • Ioduro de dicolinio
    • Of 816
    • 382-82-1
    • 2-(2-(N,N-Diethyl-N-methylammonio)ethoxycarbonyl-1,1,6-trimethylpiperidinium diiodid
    • SCHEMBL2733950
    • DTXSID10959151
    • OF-816
    • Dicolinium iodide [INN]
    • DICOLINIUM IODIDE [MART.]
    • diethyl-methyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium;diiodide
    • 2-({2-[diethyl(methyl)azaniumyl]ethoxy}carbonyl)-1,1,6-trimethylpiperidin-1-ium diiodide
    • Q27259967
    • CHEMBL2106297
    • Dicholine
    • PIPERIDINIUM, 2-((2-(DIETHYLMETHYLAMMONIO)ETHOXY)CARBONYL)-1,1,6-TRIMETHYL-, IODIDE (1:2)
    • 4L6L92S51P
    • NS00126966
    • Piperidinium, 2-carboxy-1,1,6-trimethyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide
    • Piperidinium, 2-((2-(diethylmethylammonio)ethoxy)carbonyl)-1,1,6-trimethyl-, diiodide
    • 2-Carboxy-1,1,6-trimethylpiperidinium iodide, ester with diethyl-(2-hydroxyethyl)methylammonium iodide
    • UNII-4L6L92S51P
    • Inchi: 1S/C16H34N2O2.2HI/c1-7-18(6,8-2)12-13-20-16(19)15-11-9-10-14(3)17(15,4)5;;/h14-15H,7-13H2,1-6H3;2*1H/q+2;;/p-2
    • InChI Key: UHMKISIRZFDJRU-UHFFFAOYSA-L
    • SMILES: [I-].[I-].O(CC[N+](C)(CC)CC)C(C1CCCC(C)[N+]1(C)C)=O

Computed Properties

  • Exact Mass: 540.07100
  • Monoisotopic Mass: 540.07097g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 324
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.30000
  • LogP: -3.99980
Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd